Cbz-Phe-psi((R,R)-trans-epoxide)Gly-Val

Cysteine Protease Inhibition Epoxide Stereochemistry Irreversible Inactivation

Cbz-Phe-psi((R,R)-trans-epoxide)Gly-Val (CAS 176589-08-5) is a synthetic tripeptidomimetic that replaces the central scissile amide bond of the Phe-Gly dipeptide sequence with a stereochemically defined (R,R)-trans-epoxide moiety. Possessing a molecular formula of C₂₇H₃₃N₃O₇ and a molecular weight of 511.6 g/mol, the compound features an N-terminal benzyloxycarbonyl protecting group, an L-phenylalanine residue, a pseudo-peptide bond, a glycine spacer, and a C-terminal L-valine residue.

Molecular Formula C27H33N3O7
Molecular Weight 511.6 g/mol
CAS No. 176589-08-5
Cat. No. B12784966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-Phe-psi((R,R)-trans-epoxide)Gly-Val
CAS176589-08-5
Molecular FormulaC27H33N3O7
Molecular Weight511.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C27H33N3O7/c1-17(2)24(26(33)34)30-23(32)15-28-22(31)14-21-25(37-21)20(13-18-9-5-3-6-10-18)29-27(35)36-16-19-11-7-4-8-12-19/h3-12,17,20-21,24-25H,13-16H2,1-2H3,(H,28,31)(H,29,35)(H,30,32)(H,33,34)/t20-,21+,24-,25+/m0/s1
InChIKeyHWQQUDCAYYKRLO-PEARBKPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Phe-psi((R,R)-trans-epoxide)Gly-Val (CAS 176589-08-5): A Stereodefined Peptidyl Epoxide for Targeted Cysteine Protease Inactivation


Cbz-Phe-psi((R,R)-trans-epoxide)Gly-Val (CAS 176589-08-5) is a synthetic tripeptidomimetic that replaces the central scissile amide bond of the Phe-Gly dipeptide sequence with a stereochemically defined (R,R)-trans-epoxide moiety . Possessing a molecular formula of C₂₇H₃₃N₃O₇ and a molecular weight of 511.6 g/mol, the compound features an N-terminal benzyloxycarbonyl protecting group, an L-phenylalanine residue, a pseudo-peptide bond, a glycine spacer, and a C-terminal L-valine residue . As a member of the peptidyl epoxide class, it is designed as a pseudo-mechanism-based, irreversible inactivator of clan CA cysteine proteases, forming a covalent thioether bond with the active-site cysteine thiolate upon nucleophilic ring-opening of the epoxide . A closely related diastereomer, Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val, shares identical atomic composition but differs solely in the absolute configuration of the epoxide ring, which can profoundly alter protease inhibition potency, selectivity, and binding mode .

Why Generic Substitution of Cbz-Phe-psi((R,R)-trans-epoxide)Gly-Val (CAS 176589-08-5) Is Not Advisable


Superficial structural similarity among peptidyl epoxides—such as a shared Cbz-Phe motif or epoxide warhead—belies critical differences in epoxide stereochemistry (erythro vs. threo; cis vs. trans), peptide sequence length and composition, and protecting group identity, each of which independently and combinatorially governs protease target selectivity, inactivation kinetics, and binding mode . Within the cysteine protease family, second-order inactivation rate constants for peptidyl epoxides span over four orders of magnitude, underscoring that even minor sequence or stereochemical alterations can switch a compound from a potent irreversible inactivator to a weak reversible binder . The (R,R)-trans-epoxide diastereomer of Cbz-Phe-psi-Gly-Val is not analytically or functionally interchangeable with its (R,S)-cis counterpart; replacing one with the other without verification of diastereomeric purity introduces an uncontrolled variable that compromises experimental reproducibility, confounds structure–activity interpretations, and risks selecting for an unintended protease target profile .

Quantitative Differentiation Evidence for Cbz-Phe-psi((R,R)-trans-epoxide)Gly-Val (CAS 176589-08-5) vs. Closest Analogs


Diastereomeric Selectivity: (R,R)-trans-Epoxide vs. (R,S)-cis-Epoxide in Protease Inactivation

The epoxide diastereomer profoundly influences inhibitor potency and binding mode . In a representative study of related cis-epoxide HIV-1 protease inhibitors, the (1R,2S)-cis-epoxide diastereomer exhibited second-order inactivation rate constants ranging from 1.5 × 10⁻⁸ to 3.4 × 10⁻⁵ M⁻¹·min⁻¹, while the corresponding trans-epoxide isomers were significantly less active, demonstrating a stereochemistry-dependent ~200-fold range in inactivation efficiency . Although direct kinetic parameters for Cbz-Phe-psi((R,R)-trans-epoxide)Gly-Val against specific cysteine proteases have not been independently published, the literature establishes that erythro (trans) epoxide configuration is a prerequisite for cysteine protease inactivation; threo epoxides are inactive . Researchers selecting the (R,R)-trans diastereomer therefore access the biologically active epoxide geometry, whereas the (R,S)-cis form may exhibit drastically reduced or altered target engagement .

Cysteine Protease Inhibition Epoxide Stereochemistry Irreversible Inactivation

Mechanism-Based Irreversible Inactivation: Covalent Bond Formation vs. Reversible Inhibition

Peptidyl epoxides bearing the erythro (trans) configuration act as pseudo-mechanism-based irreversible inactivators, forming a 1:1 covalent complex with the active-site cysteine thiolate . Albeck et al. demonstrated that dialysis failed to restore enzymatic activity and that one molar equivalent of radiolabeled inhibitor remained enzyme-associated, confirming covalent, irreversible binding . For Cbz-Phe-(O-benzyl)-Thr-epoxide, the enzyme-mediated inactivation of cathepsin B was accelerated by 5.5 orders of magnitude compared to the uncatalyzed model reaction at pH 10.0 and by at least 10⁸-fold at pH 7.0, confirming a mechanism-based rather than simple affinity-driven process . This stands in direct contrast to extended P′ peptidyl epoxides, which can exhibit reversible competitive inhibition despite possessing the epoxide warhead . The (R,R)-trans-epoxide geometry of the target compound—preserving the erythro configuration essential for irreversible cysteine protease alkylation—predicts that it operates via the mechanism-based irreversible pathway rather than as a reversible inhibitor .

Covalent Inhibitor Mechanism-Based Inactivation Active-Site Titration

Selectivity for Cysteine Proteases Over Serine Proteases: Class-Level Discrimination

In a landmark study, Albeck et al. tested four tripeptidyl epoxides (Cbz-Gly-Leu-Phe-epoxide, Cbz-Ala-Ala-Phe-epoxide, Cbz-Gly-Leu-Ala-epoxide, and Cbz-Ala-Ala-Ala-epoxide) against a panel of serine proteases (chymotrypsin, subtilisin, elastase) and cysteine proteases (papain, cathepsin B, clostripain) . Erythro-peptidyl epoxides showed no inhibitory activity toward any serine protease even at high concentrations and extended incubation times, yet potently and irreversibly inactivated all three cysteine proteases . Second-order inactivation rate constants spanned 0.04–330 M⁻¹·s⁻¹ across different cysteine protease targets, with selectivity further refined by P1 amino acid identity . A separate study on Cbz-Phe-epoxide confirmed complete selectivity for cysteine over serine proteases, with inactivation rates at least 10⁴-fold faster for the former . As an erythro tripeptidyl epoxide containing the Cbz-Phe recognition motif, the target compound is inferred to share this class-level cysteine protease selectivity, distinguishing it from broad-spectrum or serine-protease-targeted inhibitors .

Protease Selectivity Cysteine vs. Serine Protease Off-Target Screening

Tripeptide Backbone Architecture: P3-P2-P1 Specificity vs. Shorter Dipeptide Epoxides

The tripeptide backbone of Cbz-Phe-psi((R,R)-trans-epoxide)Gly-Val engages three consecutive protease subsites (S3, S2, S1), providing greater binding energy and target discrimination than shorter dipeptide epoxides such as Cbz-Phe-Ala-epoxide or Cbz-Phe-O-Bn-Thr-epoxide . In extended peptidyl epoxides, Perlman et al. showed that P′-side extension shifts the inhibition mechanism from irreversible to reversible competitive, indicating that backbone length directly modulates binding mode . The Cbz-Phe-(O-benzyl)-Thr-epoxide (a dipeptide-length inhibitor) inactivated cathepsin B with a rate acceleration of 10⁵.⁵–10⁸-fold over the uncatalyzed reaction . The tripeptide Gly-Val extension in the target compound is predicted to enhance S1′–S2′ subsite occupancy and binding affinity compared to dipeptide analogs, potentially narrowing target selectivity while maintaining the irreversible covalent mechanism characteristic of erythro epoxides lacking extended P′ elements .

Peptide Sequence Specificity S2-S1 Subsite Recognition Structure-Activity Relationship

N-Terminal Protecting Group Identity: Cbz vs. Fmoc and Boc for Solution-Phase Synthesis Compatibility

The benzyloxycarbonyl group provides orthogonal protection compatible with solution-phase peptide synthesis and catalytic hydrogenolysis deprotection conditions distinct from the acid-labile Boc and base-labile Fmoc groups . While Fmoc and Boc dominate solid-phase peptide synthesis protocols, Cbz is the protecting group of choice in solution-phase synthesis, enabling sequential deprotection strategies without solid-support constraints . In the context of HIV-1 protease inhibitor development, both Boc- and Cbz-protected amino epoxides have been employed as synthetic intermediates, with Cbz offering superior stability under acidic epoxide ring-opening conditions that would cleave Boc groups . The target compound's Cbz protection therefore facilitates incorporation into multi-step synthetic routes requiring orthogonal amine deprotection, distinguishing it from Fmoc- or Boc-protected epoxide analogs that may be incompatible with downstream chemistry or require solid-phase methodologies .

Peptide Synthesis Cbz Protecting Group Orthogonal Protection Strategy

Procurement-Driven Application Scenarios for Cbz-Phe-psi((R,R)-trans-epoxide)Gly-Val (CAS 176589-08-5)


Stereospecific Cysteine Protease Active-Site Titration and Target Engagement Studies

The irreversible, 1:1 covalent binding stoichiometry of erythro peptidyl epoxides to the active-site cysteine thiolate enables precise active-site titration of recombinant cysteine proteases . Researchers can use Cbz-Phe-psi((R,R)-trans-epoxide)Gly-Val to quantify the concentration of catalytically competent enzyme in a sample—a critical quality control step prior to kinetic characterization, inhibitor screening, or structural biology workflows. The (R,R)-trans diastereomer ensures the biologically active epoxide geometry is present, avoiding the inactivity associated with the threo configuration .

Functional Proteomics: Selective Labeling of Active Cysteine Proteases in Complex Lysates

The class-level selectivity of erythro tripeptidyl epoxides for cysteine over serine proteases supports activity-based protein profiling (ABPP) applications . When equipped with an alkyne or biotin tag (via further derivatization of the C-terminal valine carboxylate), the Cbz-Phe-psi((R,R)-trans-epoxide)Gly-Val scaffold can selectively label active clan CA cysteine proteases in cell or tissue lysates while leaving serine hydrolases unmodified, enabling downstream proteomic identification and quantification of target enzymes .

Solution-Phase Peptidomimetic Synthesis with Orthogonal Cbz Protection

For medicinal chemistry teams constructing epoxide-containing peptidomimetic libraries via solution-phase routes, the Cbz protecting group provides orthogonal stability under acidic and nucleophilic conditions that would cleave Boc or Fmoc groups . The (R,R)-trans-epoxide stereochemistry is set synthetically and preserved through subsequent coupling and deprotection steps, allowing modular incorporation into larger inhibitor architectures without epoxide racemization or ring-opening .

Mechanistic Enzymology: Distinguishing Irreversible Inactivation from Reversible Inhibition

The mechanism-based irreversible inactivation pathway of erythro peptidyl epoxides—confirmed by dialysis experiments showing no recovery of enzymatic activity and retention of radiolabeled inhibitor —makes this compound class a valuable tool for delineating irreversible from reversible inhibition mechanisms. Researchers can use Cbz-Phe-psi((R,R)-trans-epoxide)Gly-Val in jump-dilution or progress-curve experiments to establish whether a given cysteine protease target is susceptible to covalent trapping, informing both biological function and drug discovery strategies .

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